molecular formula C25H40O4 B11931784 Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)-

Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)-

Cat. No.: B11931784
M. Wt: 404.6 g/mol
InChI Key: XHRLTYUHWGHDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)- typically involves the oxidation of chenodeoxycholic acid. One common method includes the use of sodium hypochlorite as an oxidizing agent at a controlled temperature of -15°C. The reaction is carried out in methanol as a solvent, and the acidity is adjusted using acetic acid . The crude product is then purified by converting it to its barium salt, followed by recrystallization from methanol and water to obtain the high-purity compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of large-scale oxidation reactions and purification techniques, are likely employed to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

Scientific Research Applications

Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in liver and digestive health.

    Industry: Utilized in the production of pharmaceuticals and as a chemical reagent

Mechanism of Action

The mechanism of action of Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)- involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The hydroxyl and keto groups play a crucial role in its binding affinity and activity. This compound can modulate the production and secretion of bile acids, thereby influencing cholesterol metabolism and digestive processes .

Comparison with Similar Compounds

Similar Compounds

    Chenodeoxycholic Acid: A precursor in the synthesis of Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)-.

    Lithocholic Acid: Another bile acid with a similar structure but different functional groups.

    Ursodeoxycholic Acid: A bile acid used therapeutically for liver diseases

Uniqueness

Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)- is unique due to its specific hydroxyl and keto group positions, which confer distinct chemical reactivity and biological activity compared to other bile acids .

Properties

IUPAC Name

methyl 4-(7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRLTYUHWGHDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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